Carbamodithioic acid

Description

Historical Trajectories of Carbamodithioic Acid Research

The journey of this compound research began in the mid-19th century. In 1850, German chemist Heinrich Debus is credited with the first synthesis of dithiocarbamic acids. ub.eduunhas.ac.id Shortly thereafter, the foundational reaction between carbon disulfide and primary or secondary amines to form dithiocarbamate (B8719985) salts was reported by August Wilhelm von Hofmann, a discovery that remains a fundamental method for their synthesis. researchgate.netslideshare.netresearchgate.net

For many decades, research into dithiocarbamates was primarily of academic interest. However, the early 20th century witnessed the beginning of their practical applications. Their ability to act as vulcanization accelerators in the rubber industry, a property first noted in the early 1880s, marked their initial foray into industrial use. nih.gov

A significant turning point in the historical trajectory of this compound derivatives came in the 1930s and 1940s with the discovery of their potent fungicidal properties. This led to the development and commercialization of the first organic fungicides. wikipedia.orgacs.org The timeline below highlights key milestones in the development of dithiocarbamate-based fungicides, which became mainstays in agriculture for decades. apsnet.orgapsnet.orgnih.govwho.int

| Year of Introduction/Patent | Dithiocarbamate Fungicide | Chemical Class | Significance |

| ~1931 | Ziram, Thiram (B1682883) | Dimethyldithiocarbamate (B2753861) | Among the first organic fungicides introduced. who.int |

| 1934 | Tisdale & Williams Patent | Dialkyldithiocarbamates | Patented the use of dithiocarbamate compounds as fungicides and insecticides. unhas.ac.id |

| 1943 | Nabam | Ethylene-bis-dithiocarbamate (EBDC) | First EBDC fungicide patented for agricultural use. nih.gov |

| 1943 | Ferbam | Dimethyldithiocarbamate | Described as an effective foliar fungicide. |

| 1955 | Maneb | Ethylene-bis-dithiocarbamate (EBDC) | A key development in the EBDC class of fungicides. apsnet.org |

| 1961 | Mancozeb | Ethylene-bis-dithiocarbamate (EBDC) | A widely used, broad-spectrum contact fungicide. apsnet.org |

This era firmly established this compound derivatives as crucial agrochemicals, a role they continue to play, albeit with increasing scrutiny regarding their environmental and health impacts.

Evolution of Academic Interest in this compound and its Derivatives

The academic interest in this compound and its derivatives has undergone a significant evolution, transitioning from a primary focus on agricultural applications to a broad spectrum of research in medicine and materials science. This shift was largely propelled by the recognition of the diverse biological activities and unique chemical properties of dithiocarbamates and their metal complexes.

Beginning in the latter half of the 20th century, researchers began to explore the medicinal potential of these compounds. The well-known dithiocarbamate derivative, disulfiram (B1670777) (Antabuse), has been used for the treatment of chronic alcoholism. nih.gov Its active metabolite, diethyldithiocarbamate (B1195824) (DDC), spurred further investigation into the biological effects of this class of compounds. nih.gov

A major area of evolving research has been in oncology. The ability of dithiocarbamates to chelate metals and interact with thiol-containing enzymes made them attractive candidates for anticancer drug development. nih.govnih.gov Research has particularly focused on metal complexes of dithiocarbamates, with gold(III) and organotin(IV) derivatives showing significant promise in preclinical studies. These complexes have demonstrated high cytotoxicity against various cancer cell lines, in some cases surpassing the efficacy of established chemotherapy drugs like cisplatin. researchgate.netrsc.orgmdpi.comnih.govmdpi.com

Another well-studied derivative is pyrrolidine (B122466) dithiocarbamate (PDTC). Initially recognized for its antioxidant properties and as a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, PDTC has been investigated in a wide range of biological contexts, including inflammation, apoptosis, and cancer cachexia. scirp.orgumw.edu.ploup.comnih.govselleckchem.com

The following table summarizes key research findings that illustrate the evolution of academic interest towards the biomedical applications of this compound derivatives.

| Derivative/Complex | Research Area | Year of Significant Publication (example) | Key Research Finding |

| Disulfiram/Diethyldithiocarbamate (DDC) | Alcoholism Treatment, General Biological Activity | 1940s onwards | Established use in treating alcoholism; active metabolite DDC studied for various biological effects. nih.gov |

| Gold(III) Dithiocarbamate Complexes | Cancer Therapy | 2006 | Derivatives of N,N-dimethyldithiocarbamate and ethylsarcosinedithiocarbamate showed high in vitro cytotoxicity against various human tumor cell lines. rsc.org |

| Organotin(IV) Dithiocarbamate Complexes | Cancer Therapy | 2020, 2023 | Complexes like PhSnClL2 and Ph2SnL2 showed significant cytotoxicity against A549 (lung cancer) and Jurkat E6.1 (leukemia) cell lines, often exceeding that of cisplatin. mdpi.comvietnamjournal.rupjoes.com |

| Pyrrolidine Dithiocarbamate (PDTC) | Inflammation & Cancer Biology | 2012, 2020 | Shown to attenuate luteolin-induced apoptosis in leukemia cells and has been investigated for its anti-tumoral effects through NF-κB inhibition. scirp.orgumw.edu.pl |

This evolution reflects a deeper understanding of the molecular mechanisms underlying the biological activity of this compound derivatives, moving far beyond their initial application as simple fungicides.

Contemporary Research Landscape and Emerging Themes

The contemporary research landscape for this compound is characterized by its interdisciplinary nature, with significant contributions in materials science, nanotechnology, and advanced organic synthesis. Researchers are leveraging the unique properties of the this compound moiety to create novel materials and synthetic methodologies.

Materials Science and Nanotechnology:

A prominent theme is the use of metal dithiocarbamate complexes as single-source precursors (SSPs) for the synthesis of metal sulfide (B99878) nanoparticles. researchgate.netmdpi.comrsc.orgx-mol.comucl.ac.uk This approach offers a convenient and controllable method to produce binary, ternary, and even quaternary metal sulfides with desired stoichiometry and morphology. These nanomaterials have potential applications in catalysis, electronics, and energy storage.

Another exciting area is the development of self-healing polymers . Dithiocarbamate and related thiuram disulfide linkages can be incorporated into polymer backbones. These bonds can undergo reversible cleavage and reformation upon stimulation, such as with light, allowing the material to repair damage. rsc.orgbohrium.comnih.gov Recent research has demonstrated self-healing capabilities even in the absence of direct illumination, opening doors for more robust and durable materials. nih.gov

Synthetic Chemistry:

This compound derivatives continue to be valuable building blocks in organic synthesis. They are utilized in the construction of various heterocyclic compounds , which are core structures in many pharmaceuticals and agrochemicals. clockss.orgrsc.orgnih.govmdpi.combeilstein-journals.org The reactivity of the dithiocarbamate group allows for its transformation into different functional groups and its participation in cyclization reactions to form rings containing nitrogen and sulfur.

The table below highlights some of the emerging research themes and specific findings in these areas.

| Research Theme | Specific Application/Derivative | Year of Publication (example) | Key Research Finding |

| Nanomaterials | Single-Source Precursors for Metal Sulfide Nanoparticles | 2019, 2021 | Lead(II) and other metal dithiocarbamate complexes are used for the solvothermal synthesis of nanoparticles like PbS and ternary sulfides such as FeNi2S4. mdpi.comrsc.orgx-mol.com |

| Polymer Chemistry | Self-Healing Polymers | 2017, 2020 | Poly(urethane-dithiocarbamate)s with photo-reversible dithiocarbamate bonds exhibit self-healing properties upon exposure to light, with some systems healing deep cracks. rsc.orgnih.gov |

| Synthetic Methodology | Synthesis of Heterocycles | 2015 | This compound derivatives are used as intermediates in the synthesis of complex heterocyclic systems like thieno[2,3-d:4,5-d']dipyrimidines. clockss.org |

| Sustainable Chemistry | Self-Recycling Polymers | 2025 | Polydithiourethanes (PDTUs) with dynamic dithiocarbamate linkages allow for catalyst-free self-recycling under mild conditions. |

The ongoing exploration of this compound and its derivatives continues to yield fascinating discoveries. From its historical roots in 19th-century organic chemistry to its current role at the forefront of nanotechnology and sustainable materials, the journey of this compound underscores its enduring importance and vast potential in scientific research.

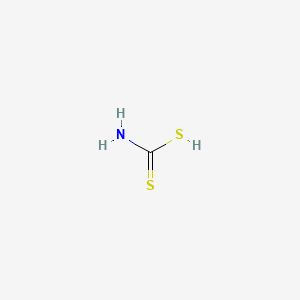

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

carbamodithioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3NS2/c2-1(3)4/h(H3,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKVNPHBNOWQYFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=S)(N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90208119 | |

| Record name | Carbamodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-07-0, 4384-82-1 | |

| Record name | Dithiocarbamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=594-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamodithioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dithiocarbamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004384821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90208119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DITHIOCARBAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XK73BNP7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization Research

Fundamental Synthetic Routes to Carbamodithioic Acid

The synthesis of this compound is primarily achieved through the reaction of amines with carbon disulfide. This foundational reaction is influenced by various conditions that can significantly impact the efficiency and outcome of the synthesis.

Reactions involving Amines and Carbon Disulfide

The fundamental and most common method for synthesizing carbamodithioic acids involves the reaction of a primary or secondary amine with carbon disulfide (CS₂). chinesechemsoc.orgrsc.org In this reaction, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide. researchgate.net This nucleophilic addition leads to the formation of a this compound adduct. chinesechemsoc.org For instance, the reaction of oleylamine (B85491) with carbon disulfide results in the formation of an oleyldithiocarbamate anion with an oleylammonium cation as the counterion. researchgate.net

The reaction can proceed through different pathways depending on the stoichiometry and reaction conditions. In some cases, the initially formed this compound can further react to produce isothiocyanate and hydrogen sulfide (B99878) (H₂S). rsc.orgresearchgate.net The isothiocyanate can then react with another molecule of the amine to form a thiourea (B124793). rsc.orgresearchgate.net This pathway highlights the reactive nature of the this compound intermediate.

Influence of Reaction Conditions on Synthetic Efficiency

The efficiency of this compound synthesis is highly dependent on the reaction conditions, including the choice of solvent, temperature, and the presence of catalysts or bases. ontosight.ai For example, the synthesis of dithiocarbamates, which are salts of carbamodithioic acids, can be carried out in a one-pot, three-component reaction of an amine, carbon disulfide, and an alkyl halide under solvent-free conditions, offering a highly atom-economic process. organic-chemistry.org

The use of a base is common in these syntheses. For instance, the reaction can be conducted in the presence of potassium hydroxide (B78521) (KOH) in ethanol (B145695). pharmainfo.in In an aqueous medium, the condensation of amines and carbon disulfide in the presence of a base can efficiently produce substituted thioureas, which are derivatives of this compound. conicet.gov.arorganic-chemistry.org The choice of solvent is also critical; while some reactions proceed well in ethanol, others might be conducted in pyridine (B92270). ekb.egfayoum.edu.eg Temperature control is another key factor, with many syntheses being conducted at room temperature to manage the exothermic nature of the reaction and prevent the decomposition of the desired product. pharmainfo.inscirp.org

Design and Synthesis of this compound Derivatives

The inherent reactivity of this compound allows for its extensive derivatization, leading to a wide array of compounds with diverse applications. Key derivatization strategies include esterification, formation of substituted thioureas and dithiocarbamates, and the synthesis of heterocyclic systems.

Esterification Reactions of this compound

This compound esters, also known as dithiocarbamates, are a significant class of derivatives. These can be synthesized through the reaction of a this compound salt with an alkyl or aryl halide. For instance, new dithiocarbamate (B8719985) derivatives have been prepared by reacting substituted potassium dithiocarbamates with 3-methyl-5-chloro-6-(2-bromopropionyl)-2-benzoxazolinone. jcsp.org.pk Similarly, reacting 3-methyl-6-chloroacetyl-benzoxazolinone with potassium N,N-disubstituted dithiocarbamate derivatives has yielded thirteen new dithiocarbamates. nih.gov

Another approach to esterification involves the reaction of corn oil with this compound in ethanol, using sodium ethoxide as a catalyst, to produce Difatty acyl this compound (DFACA). researchgate.netrjptonline.org The synthesis of various S-alkyl dithiocarbamates can also be achieved from alkyl carboxylic acids and tetraalkylthiuram disulfides using visible-light photocatalysis. organic-chemistry.org

Table 1: Examples of Synthesized this compound Esters

| Starting Materials | Product | Reference |

| 3-methyl-5-chloro-6-(2-bromopropionyl)-2-benzoxazolinone, Potassium dithiocarbamates | Substituted this compound esters | jcsp.org.pk |

| 3-methyl-6-chloroacetyl-benzoxazolinone, Potassium N,N-disubstituted dithiocarbamates | N,N-disubstituted dithiocarbamates | nih.gov |

| Corn oil, this compound | Difatty acyl this compound (DFACA) | researchgate.netrjptonline.org |

| Amines, Carbon disulfide, Alkyl halides | S-alkyl thiocarbamates | organic-chemistry.org |

| This compound | 4-Chlorophenyldithiocarbamic acid methyl ester | chemicalbook.com |

| Diethylamine, Carbon disulfide | This compound, diethyl-, methyl ester | nist.gov |

| Dibutylamine, Carbon disulfide, Propyl halide | This compound, dibutyl-, propyl ester | nist.gov |

| 3-ethyl-6-arylhexahydropyrimidine-2,4-dione, N,N-disubstituted this compound | N,N-disubstituted dithiocarbamic acid 2-(6-arylhexahydropyrimidine-2,4-dion-3-yl)ethyl esters | fabad.org.tr |

Formation of Substituted Thioureas and Dithiocarbamates

Substituted thioureas are another important class of derivatives that can be synthesized from this compound intermediates. One method involves the reaction of primary amines with carbon disulfide to form a dithiocarbamic acid intermediate, which then reacts with another amine to yield the thiourea. rsc.orgorganic-chemistry.org This approach allows for the synthesis of both symmetrical and unsymmetrical thioureas. organic-chemistry.org The reaction of primary amines with molybdenum dialkyl dithiocarbamates has also been shown to produce thioureas in moderate to good yields. researchgate.net

Dithiocarbamates, the salts of carbamodithioic acids, are readily formed by reacting amines with carbon disulfide, often in the presence of a base. organic-chemistry.orgsamipubco.com These salts can then be used in subsequent reactions to form esters or other derivatives. jcsp.org.pknih.gov An environmentally friendly approach for the one-pot synthesis of dithiocarbamates utilizes a ceric ammonium (B1175870) nitrate (B79036) (CAN) and polyethylene (B3416737) glycol (PEG):H₂O solvent system. samipubco.com This method involves the coupling of in situ generated dithiocarbamate anions with aryl/alkyl halides. samipubco.com

Table 2: Synthesis of Substituted Thioureas and Dithiocarbamates

| Reactants | Product | Key Features/Catalyst | Reference |

| Amines, Carbon disulfide, Alkyl/aryl halides | Dithiocarbamates | Ceric ammonium nitrate (CAN), PEG-400:H₂O | samipubco.com |

| Primary amines, Carbon disulfide, another amine | Symmetrical and unsymmetrical thioureas | Aqueous medium | organic-chemistry.org |

| Primary amines, Molybdenum dialkyl dithiocarbamates | Substituted thioureas | - | researchgate.net |

| Methyl-N-arylcarbamodithioates, Amines | 1-Acyl-thioureas | - | conicet.gov.ar |

Synthesis of Heterocyclic this compound Derivatives

This compound and its derivatives serve as valuable precursors for the synthesis of various heterocyclic compounds. For instance, the interaction of a pyranopyrimidine derivative with carbon disulfide in ethanolic KOH yields a this compound derivative that can be cyclized to form a pyranodipyrimidinone. fayoum.edu.eg Similarly, reacting a spiro-indoline pyridine with carbon disulfide in boiling pyridine affords a this compound derivative. ekb.eg

In another example, a coumarin (B35378) derivative reacts with carbon disulfide in refluxing pyridine to first form a this compound derivative, which then undergoes cyclization to yield a pyrido[2,3-d] jcsp.org.pkCurrent time information in Bangalore, IN.thiazine derivative. fayoum.edu.eg The potassium salt of a this compound derivative can react with electrophilic reagents to afford 2-thioxo-1,3-thiazoles and 2-thioxo-1,3-thiazines. researchgate.net Furthermore, a one-pot, three-component reaction between a primary amine, carbon disulfide, and an α-haloketone in the presence of potassium iodide can produce 3,4,5-trialkyl-1,3-thiazole-2(3H)-thione derivatives. ias.ac.in A copper-catalyzed cascade synthesis of thiazolidine-2-thiones has also been developed from N-(2-bromoallyl)amines and carbon disulfide, which proceeds through the formation of a this compound intermediate. thieme-connect.com

Table 3: Heterocyclic Derivatives from this compound

| Starting Material | Reagents | Product | Reference |

| Pyranopyrimidine derivative | Carbon disulfide, Ethanolic KOH | Pyranodipyrimidinone derivative | fayoum.edu.eg |

| Spiro-indoline pyridine | Carbon disulfide, Pyridine | This compound derivative | ekb.eg |

| Coumarin derivative | Carbon disulfide, Pyridine | Pyrido[2,3-d] jcsp.org.pkCurrent time information in Bangalore, IN.thiazine derivative | fayoum.edu.eg |

| Potassium salt of this compound derivative | Electrophilic reagents | 2-Thioxo-1,3-thiazoles and 2-Thioxo-1,3-thiazines | researchgate.net |

| Primary amine, α-haloketone | Carbon disulfide, Potassium iodide | 3,4,5-Trialkyl-1,3-thiazole-2(3H)-thione | ias.ac.in |

| N-(2-bromoallyl)amine | Carbon disulfide, Copper catalyst | Thiazolidine-2-thione | thieme-connect.com |

| Primary amine, Itaconic anhydride | Carbon disulfide | 1,3-Thiazinan-4-one derivative | semanticscholar.org |

Catalyst-Assisted Synthetic Approaches

The synthesis of this compound derivatives, often referred to as dithiocarbamates, has been significantly advanced through various catalyst-assisted approaches. These methods aim to improve reaction efficiency, yield, and environmental friendliness compared to traditional synthetic routes. samipubco.comresearchgate.net

One notable approach involves the use of copper catalysts. For instance, CuI-catalyzed Ullmann-type coupling reactions of sodium dithiocarbamates with aryl iodides and vinyl bromides have been shown to proceed smoothly in dimethylformamide (DMF) at 110 °C, yielding the corresponding dithiocarbamates in good yields. researchgate.net Copper nanoparticles have also been employed as a recyclable catalyst in a one-pot, three-component reaction of an amine, carbon disulfide, and an aryl iodide or styrenyl bromide in water, demonstrating a green and efficient route to aryl and vinyl dithiocarbamates. researchgate.net Furthermore, a copper-mediated three-component coupling of boronic acids, amines, and carbon disulfide provides a wide range of dithiocarbamates under mild conditions with high functional-group tolerance. organic-chemistry.orgorganic-chemistry.org

Another significant catalytic system utilizes ceric ammonium nitrate (CAN) in a polyethylene glycol and water (PEG-400:H2O) medium. samipubco.com This method facilitates the coupling of in situ generated dithiocarbamate anions with aryl/alkyl halides. samipubco.com The advantages of this system include low cost, high product yields, rapid reaction times, and the recyclability of the PEG solvent. samipubco.com The concentration of the CAN catalyst is a critical factor; optimal yields are achieved at a specific molar percentage, with excess catalyst potentially leading to the degradation of starting materials or products. samipubco.com

Other catalyst systems have also been explored. Sodium ethoxide has been used as a catalyst in the synthesis of Difatty acyl this compound (DFACA) from corn oil and this compound. rjptonline.orgresearchgate.net Additionally, a nano acid-base catalyst with a magnetic core and a this compound functional group has been developed for the synthesis of various organic compounds, showcasing high efficiency under green and mild conditions. researchgate.net Some synthetic methods for dithiocarbamate derivatives have also been developed to proceed without a catalyst under solvent-free conditions, offering a highly atom-economic process. organic-chemistry.orgorganic-chemistry.org

The table below summarizes various catalyst systems used in the synthesis of this compound derivatives.

| Catalyst System | Reactants | Solvent | Key Features |

| CuI/N,N-dimethylglycine | Sodium dithiocarbamates, aryl iodides, vinyl bromides | DMF | Good yields in Ullmann-type coupling. researchgate.net |

| Copper nanoparticles | Amine, carbon disulfide, aryl iodide/styrenyl bromide | Water | Green, efficient, recyclable catalyst. researchgate.net |

| Ceric Ammonium Nitrate (CAN) | Amines, carbon disulfide, aryl/alkyl halides | PEG-400:H₂O | Low cost, high yields, rapid reactions. samipubco.com |

| Sodium Ethoxide | Corn oil, this compound | Ethanol | Synthesis of Difatty acyl this compound. rjptonline.orgresearchgate.net |

| Nano acid-base catalyst | Varies | Varies | Magnetic, recyclable, high efficiency. researchgate.net |

Advanced Synthetic Protocols and Green Chemistry Considerations

Recent research has focused on developing high-yielding and mild synthetic pathways for this compound derivatives, aligning with the principles of green chemistry. researchgate.nettandfonline.com Many of these protocols are one-pot, multi-component reactions that offer high atom economy and operational simplicity. tandfonline.comtandfonline.com

One such approach is the catalyst-free and solvent-free synthesis of S-alkyl dithiocarbamates from amines, carbon disulfide, and alkyl halides. organic-chemistry.orgorganic-chemistry.org This method is highly atom-economic and proceeds under mild conditions. Similarly, a catalyst-free, one-pot reaction of amines, carbon disulfide, and epoxides at room temperature provides a simple and efficient route to 2-hydroxyalkyl dithiocarbamates with high yields. researchgate.net

The use of alternative energy sources like visible light and ultrasound has also been explored. A visible-light-mediated, one-pot, multicomponent approach for synthesizing β-keto dithiocarbamates from styrenes, carbon disulfide, and secondary amines has been demonstrated using an organic photocatalyst in DMF. tandfonline.com Ultrasound-assisted synthesis of N,S-dialkyl dithiocarbamates in water at room temperature has also been shown to be a fast and efficient method. tandfonline.com

Furthermore, a microfluidic electrosynthesis method has been developed for producing thiuram disulfides from sodium dithiocarbamates. rsc.org This technique avoids the over-oxidation of the dithiocarbamates and the generation of waste salts, achieving a high yield and excellent atom utilization. rsc.org

The table below highlights some high-yielding and mild synthetic pathways for this compound derivatives.

| Synthetic Pathway | Reactants | Conditions | Yield | Key Features |

| Catalyst-free, solvent-free synthesis | Amines, CS₂, alkyl halides | Mild | Good to excellent | High atom economy. organic-chemistry.orgorganic-chemistry.org |

| Catalyst-free, one-pot reaction | Amines, CS₂, epoxides | Room temperature | High (up to 95%) | Simple work-up. researchgate.netnih.gov |

| Microfluidic electrosynthesis | Sodium dithiocarbamates | Electrolytic | Up to 88% | Avoids over-oxidation and waste salts. rsc.org |

| Visible-light photocatalysis | Styrenes, CS₂, secondary amines | DMF, organic photocatalyst | Good | Utilizes alternative energy. tandfonline.com |

| Ultrasound-assisted synthesis | Alkyl 2-aminoesters, CS₂, electron-deficient olefins | Water, room temperature | High | Reduced reaction times. tandfonline.com |

The choice of solvent and reaction medium plays a crucial role in the synthesis of this compound and its derivatives, significantly impacting reaction efficiency, yield, and adherence to green chemistry principles. samipubco.comresearchgate.net

Water is often favored as a green solvent. For instance, the Markovnikov addition of dithiocarbamic acids (formed in situ from amines and carbon disulfide) to alkyl vinyl ethers proceeds in excellent yields in water without a catalyst at room temperature. researchgate.netrsc.org While organic solvents can also be used, water offers the most significant advantage in this reaction. researchgate.net Similarly, a one-pot reaction of amines, carbon disulfide, and alkyl or benzyl (B1604629) halides has been successfully carried out in an aqueous ethanol medium without a base or catalyst. tandfonline.com

Polyethylene glycol (PEG), particularly in a PEG-400:H₂O system, has been identified as an effective and recyclable medium for the synthesis of dithiocarbamates. samipubco.com The use of a 50% PEG-400:H₂O mixture was found to optimize the reaction, leading to product yields as high as 95%. samipubco.com PEG is believed to enhance the solubility of reactants and facilitate the reaction by interacting with the amine. samipubco.com Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea (B33335), have also been employed as green reaction media for the synthesis of dithiocarbamates, allowing for high yields and short reaction times at room temperature. researchgate.netrsc.org

In some cases, solvent-free conditions are optimal. The reaction of liquid ammonia (B1221849) with carbon disulfide to form ammonium dithiocarbamate is conducted without a solvent, with temperature control being critical to minimize byproduct formation.

The optimization of reaction conditions often involves screening various solvents. In the synthesis of S-benzyl dithiocarbamates from para-quinone methides, a range of protic and aprotic solvents were tested, with dichloromethane (B109758) providing a quantitative yield within 30 minutes. acs.org For the synthesis of dithiocarbamate-containing piperazine (B1678402) derivatives, different solvents were screened, and THF was found to be optimal when used with K₂CO₃ as a base at 90 °C. nih.gov

The table below illustrates the effect of different solvents on the yield of a model dithiocarbamate synthesis.

| Solvent | Yield (%) | Reference |

| Dichloromethane (DCM) | Quantitative | acs.org |

| Methanol (MeOH) | High | nih.gov |

| Ethanol (EtOH) | High | nih.gov |

| PEG-400:H₂O (1:1) | 95% | samipubco.com |

| Water | Excellent | researchgate.net |

| n-hexane | Lower | samipubco.com |

| Acetonitrile | Lower | samipubco.com |

| Solvent-free | - |

Despite the development of numerous synthetic methods, achieving high purity and controlling the reaction to avoid side products remain significant challenges in the synthesis of this compound and its derivatives. rsc.orgresearchgate.net

A common issue is the formation of byproducts such as thiocyanates and thiourea. researchgate.net This is particularly problematic in the synthesis of compounds like mancozeb, a complex of manganese and zinc dithiocarbamate salts, which is not a single, well-defined species and can be difficult to purify by standard methods like recrystallization. researchgate.net A suggested purification strategy for such compounds involves washing with water to remove unreacted metal salts, followed by washing with an organic solvent like diethyl ether to remove organic byproducts. researchgate.net

The inherent instability of some this compound derivatives also poses a challenge. For example, ammonium dithiocarbamate is sensitive to air and moisture and can decompose into thiourea or other byproducts, necessitating storage at low temperatures. Careful control of reaction parameters like temperature and pH is crucial to ensure high yield and purity.

In some reactions, achieving regioselectivity can be difficult. For instance, in the synthesis of 2-hydroxyalkyl dithiocarbamates from styrene (B11656) oxide, a mixture of Markovnikov and anti-Markovnikov products can be formed, indicating poor regioselectivity. tandfonline.com

The purification of the final products often requires chromatographic techniques. samipubco.com In many reported syntheses, the crude products are purified by column chromatography on silica (B1680970) gel. samipubco.comrsc.org The purity of the synthesized compounds is typically verified using a combination of spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry, as well as by melting point determination and thin-layer chromatography (TLC). samipubco.comjetir.org

The table below lists common impurities and challenges in this compound synthesis.

| Challenge | Description | Potential Solution |

| Byproduct Formation | Formation of thiocyanates, thiourea, etc. researchgate.net | Washing procedures, optimization of reaction conditions. researchgate.net |

| Product Instability | Decomposition of the desired compound. | Controlled temperature and pH, appropriate storage. |

| Lack of Regioselectivity | Formation of a mixture of isomers. tandfonline.com | Further optimization of catalysts and reaction conditions. |

| Purification | Difficulty in isolating the pure product. researchgate.net | Column chromatography, recrystallization, washing. samipubco.comrsc.orgresearchgate.net |

Structural Characterization and Spectroscopic Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For carbamodithioic acid derivatives, ¹H, ¹³C, and multinuclear NMR studies, sometimes in conjunction with shift reagents, are employed to define their structural features and coordination behavior.

Proton NMR (¹H NMR) is instrumental in identifying the types and connectivity of hydrogen atoms within a molecule. In the context of this compound derivatives, ¹H NMR spectra reveal characteristic signals for protons attached to nitrogen, carbon, and in various substituent groups.

The N-H proton of the this compound moiety typically appears as a broad singlet. For instance, in (4-bromophenyl)dithiocarbamic acid, this proton resonates around δ 9.2 ppm. vulcanchem.com Similarly, in various tetrahydrofuran-2-yl carbamodithioates, a broad singlet for the NH proton is observed in the range of δ 8.20-8.69 ppm. rsc.org The chemical shift of these protons can be influenced by factors such as solvent, temperature, and concentration due to hydrogen bonding. In S-methyl dithiocarbamate (B8719985), the NH₂ protons appear as two broad bands at 7.04 and 7.89 ppm at 273 K, indicating restricted rotation around the C-N bond and the presence of chemically distinct cis and trans protons. tandfonline.com

Protons on the carbon backbone of the substituent groups provide a fingerprint for the specific derivative. For example, in (4-bromophenyl)dithiocarbamate, the aromatic protons of the bromophenyl group show a doublet at δ 7.45–7.60 ppm. vulcanchem.com In metal complexes, such as those of palladium(II) with piperidine (B6355638) dithiocarbamate, the protons of the piperidine ring exhibit signals that can be assigned to their specific positions within the ring structure. arabjchem.org The temperature dependence of proton NMR spectra has also been used to study the electronic structure of paramagnetic complexes, such as iron(III) dithiocarbamates. aip.org

Table 1: Selected ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives

| Compound | NH Proton | Other Characteristic Protons | Source |

|---|---|---|---|

| (4-Bromophenyl)dithiocarbamic acid | ~9.2 (broad singlet) | 7.45–7.60 (d, J = 8.5 Hz, aromatic protons) | vulcanchem.com |

| Tetrahydrofuran-2-yl (furan-2-yl)methylcarbamodithioate | 8.69 (broad) | 7.34 (s, 1H, CH), 6.29-6.30 (m, 2H), 5.96 (dd, 1H), 4.78-4.90 (m, 2H), 3.94 (m, 2H), 2.24 (m, 1H), 1.97 (m, 1H), 1.82-1.88 (m, 2H) | rsc.org |

| Tetrahydrofuran-2-yl sec-butylcarbamodithioate | 8.63 (broad) | 5.94 (dd, 1H), 4.00 (m, 2H), 3.49 (m, 2H), 2.25 (m, 1H), 1.88-1.97 (m, 4H), 0.94-1.00 (m, 6H) | rsc.org |

| 1-ethoxyethyl 1-phenylethylcarbamodithioate | 8.61-8.64 (broad singlet) | 7.25-7.38 (m, 5H, aromatic), 5.57 (m, 1H), 5.21-5.34 (m, 2H), 3.57-3.78 (m, 2H), 1.69 (d, 3H), 1.58-1.71 (m, 6H), 1.05-1.15 (m, 3H) | rsc.org |

| [Pd(Pipdtc)₂] | - | 4.34–4.36 (t, 8H), 1.72–1.79 (m, 12H) | arabjchem.org |

Carbon-13 NMR (¹³C NMR) spectroscopy is crucial for determining the carbon framework of this compound derivatives. A key diagnostic signal in the ¹³C NMR spectrum is that of the thiocarbonyl carbon (C=S or NCS₂). This carbon is typically deshielded and resonates at a high chemical shift.

For instance, in (4-bromophenyl)dithiocarbamic acid, the thiocarbonyl carbon appears in the range of δ 190–192 ppm. vulcanchem.com In a series of S-methyl dithiocarbamate esters, the thiocarbonyl carbon resonance varies from 203.8 ppm in S-methyl dithiocarbamate to 198.6 ppm in S-methyl N,N-dimethyl dithiocarbamate. tandfonline.com This variation reflects changes in the electronic environment of the NCS₂ group. In metal complexes, the chemical shift of the NCS₂ carbon can provide insights into the coordination mode of the dithiocarbamate ligand. For palladium(II) dithiocarbamate complexes, the C–S carbon signal is observed at values such as 206.9 ppm and 210.8 ppm. arabjchem.org In some cases, the peak for the NCS₂ carbon may be very small or not observed due to its long relaxation time. researchgate.net

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for the Thiocarbonyl Carbon in this compound Derivatives

| Compound | Thiocarbonyl Carbon (NCS₂) | Source |

|---|---|---|

| (4-Bromophenyl)dithiocarbamic acid | 190–192 | vulcanchem.com |

| Tetrahydrofuran-2-yl (furan-2-yl)methylcarbamodithioate | 197.1 | rsc.org |

| Tetrahydrofuran-2-yl 2-(1H-indol-3-yl)ethylcarbamodithioate | 196.2 | rsc.org |

| S-methyl dithiocarbamate (SMDTC) | 203.8 | tandfonline.com |

| S-methyl N-methyl dithiocarbamate (MMDTC) | 199.5 | tandfonline.com |

| S-methyl N,N-dimethyl dithiocarbamate (MDMDTC) | 198.6 | tandfonline.com |

| [Pd(Pipdtc)₂] | 206.9 | arabjchem.org |

| [Pd(Ph₂dtc)₂] | 210.8 | arabjchem.org |

| Sodium-2-(((3-methyl-4-“(2,2,2-trifluoroethoxy)pyridin-2”-yl)methyl)sulfinyl)-1H-benzoimidazole-1-carbodithioate | 192.3 | researchgate.net |

Beyond ¹H and ¹³C, NMR studies involving other nuclei can provide valuable information, especially for dithiocarbamate complexes with metals. researchgate.netrsc.orgnih.gov For organotin(IV) dithiocarbamate complexes, ¹¹⁹Sn NMR has been used to distinguish the coordination number of the tin atom, which in turn reveals whether the dithiocarbamate ligand is acting in a monodentate or bidentate fashion. researchgate.net Solid-state ¹³C and ¹⁵N CP/MAS NMR has been employed to investigate structural variations in rare earth dialkyldithiocarbamate complexes. diva-portal.org These multinuclear NMR techniques are powerful for probing the direct environment of the metal center and the nitrogen atom of the dithiocarbamate ligand, offering insights into the nature of the metal-ligand bonding. researchgate.netdiva-portal.org

Lanthanide shift reagents are used in NMR spectroscopy to simplify complex spectra by inducing large chemical shift changes in the signals of nuclei in proximity to a coordination site. libretexts.orgslideshare.netslideshare.net These reagents are Lewis acidic lanthanide complexes that can reversibly bind to basic functional groups in a molecule. libretexts.orgyoutube.com For molecules with overlapping proton signals, the addition of a shift reagent can spread the signals out, aiding in their interpretation. youtube.com While specific applications of shift reagents to this compound itself are not extensively detailed, the principle is applicable to its derivatives that possess a suitable Lewis basic site for coordination with the lanthanide reagent. The magnitude of the induced shift is dependent on the distance between the lanthanide ion and the proton, which can provide structural information. slideshare.net

Multinuclear NMR for Coordination Studies

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

FTIR spectroscopy is widely used to identify the key functional groups present in this compound derivatives. The IR spectra of these compounds are characterized by several key absorption bands.

A significant band is the ν(C-N) stretching vibration of the thioureide group, which typically appears in the region of 1450–1550 cm⁻¹. ajrconline.orgsysrevpharm.org The position of this band provides information about the double bond character of the C-N bond. ajrconline.org For example, in (4-bromophenyl)dithiocarbamic acid, a band associated with C=S stretching is found between 1008–1096 cm⁻¹. vulcanchem.com Another important region is around 950–1000 cm⁻¹, which is associated with the ν(C-S) stretching vibration. ajrconline.org The presence of a single sharp band in this region is often indicative of a symmetric, bidentate coordination of the dithiocarbamate ligand in metal complexes. ajrconline.org

The N-H stretching vibration, ν(N-H), is typically observed as a band around 3226 cm⁻¹. ajrconline.org In the free acid, a weak S-H stretching band may be observed between 2550–2600 cm⁻¹. vulcanchem.com In metal complexes, a new band in the far-IR region (e.g., 308-381 cm⁻¹) can be assigned to the metal-sulfur, ν(M-S), stretching vibration, confirming coordination. ajrconline.orgsysrevpharm.org

Table 3: Characteristic FTIR Absorption Bands (cm⁻¹) for this compound Derivatives

| Compound/Complex Type | ν(N-H) | ν(C-N) (Thioureide) | ν(C-S) | ν(M-S) | Source |

|---|---|---|---|---|---|

| (4-Bromophenyl)dithiocarbamic acid | - | - | 1008–1096, 619–694 | - | vulcanchem.com |

| 2-Amino-3-methyl pyridine (B92270) dithiocarbamate | 3227.95 | 1474 | 998.44 | - | ajrconline.org |

| Tetrahydrofuran-2-yl pyrrolidine-1-carbodithioate | - | 1464, 1436 | 1185 | - | rsc.org |

| Metal Dithiocarbamate Complexes | - | 1421-1485 | 817-1027 | 308-450 | researchgate.netsysrevpharm.org |

| [Pd(Pipdtc)₂] | - | 1505 | 995 | - | arabjchem.org |

| [Pd(Ph₂dtc)₂] | 3142 | 1507 | 974 | - | arabjchem.org |

Raman Spectroscopy in Structural Analysis

Raman spectroscopy serves as a powerful tool for probing the vibrational modes of this compound and its derivatives. google.comspectrabase.comnih.gov This non-destructive technique provides detailed information about the molecular structure and has been utilized in the analysis of various materials containing these compounds. ojp.gov While fluorescence interference can sometimes pose a challenge, FT-Raman spectroscopy, often employing a 1064 nm laser, can circumvent this issue to acquire clear spectra from pure powder samples. ojp.gov The resulting spectra offer a unique fingerprint of the molecule, aiding in its identification and structural elucidation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and probing the fragmentation patterns of this compound and its esters. ontosight.ai Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are frequently employed for the analysis of these compounds. nih.govebi.ac.uk For instance, the mass spectrum of methyl carbamodithioate shows characteristic fragmentation, and furan-2-yl(methyl)this compound exhibits a base peak at m/z 227 (M⁺) with distinct fragments. nih.govvulcanchem.com This data is crucial for confirming the molecular formula and understanding the stability of different parts of the molecule. In some cases, Fast Atom Bombardment (FAB) mass spectrometry is used to determine the mass-to-charge ratio (m/z) of these compounds. pharmainfo.in

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

Ultraviolet-Visible (UV-Vis) spectroscopy is a key method for studying the electronic transitions within this compound and its derivatives, providing insights into conjugation and complex formation. ontosight.airesearchgate.net The absorption of UV or visible light corresponds to the excitation of electrons to higher energy levels, a phenomenon also known as electronic spectroscopy. uobabylon.edu.iq The spectra of these compounds are typically recorded in transparent solvents like ethanol (B145695) or hexane. uobabylon.edu.iq For example, the UV-Vis spectrum of diethylthis compound has been well-documented. nist.gov This technique is also valuable for confirming the formation of metal complexes, as the coordination of the dithiocarbamate ligand to a metal ion often results in a shift in the absorption bands.

| Compound/Complex | Solvent | λmax (nm) | Reference |

| Diethylthis compound (Na-salt) | Not specified | ~255, ~280 | nist.gov |

This table presents an example of UV-Vis absorption data for a this compound derivative.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction techniques are the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.

Single crystal X-ray diffraction (SCXRD) provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. mdpi.comunimi.it This non-destructive technique is one of the most accurate methods for characterizing substances at an atomic level. fzu.cz For SCXRD analysis, a single crystal of the compound, typically with a minimum size of 0.1 mm in two dimensions, is required. fzu.cz The diffraction of X-rays by the crystal lattice produces a unique pattern of intensities and positions, which allows for the creation of a three-dimensional electron density map and subsequent determination of the atomic positions. fzu.cz This method has been successfully used to determine the structures of various this compound derivatives and their metal complexes, confirming their molecular geometry and packing in the solid state. mdpi.comlookchem.com The development of advanced protocols has even enabled the rapid growth of single crystals of related complex structures, making them amenable to laboratory X-ray diffraction. researchgate.net

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of bulk materials. google.comlibretexts.org Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a powdered sample. libretexts.org The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), provides a fingerprint of the crystalline phases present in the sample. libretexts.orgmdpi.com PXRD is particularly useful for identifying the compound by comparing its diffraction pattern to databases, assessing sample purity, and identifying any crystalline impurities. libretexts.orgmdpi.com For this compound derivatives, PXRD can confirm the crystalline nature of a synthesized powder and can be compared to a simulated pattern derived from single-crystal data to verify the bulk sample's identity. researchgate.net

Single Crystal X-ray Diffraction

Elemental Analysis and Microanalysis Techniques

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This fundamental technique is crucial for verifying the empirical formula of newly synthesized this compound derivatives and their complexes. chemijournal.com The experimentally determined percentages are compared with the calculated values for the proposed molecular formula, with a close match confirming the compound's elemental composition. chemijournal.com This method is routinely used alongside spectroscopic techniques to provide a complete characterization of the synthesized molecules. pharmainfo.inlookchem.combaselius.ac.in

| Compound | Found C% (Calculated C%) | Found H% (Calculated H%) | Found N% (Calculated N%) | Reference |

| C₁₆H₁₄CuF₆N₂O₂S₄ | 33.35 (33.53) | 2.43 (2.64) | 4.19 (4.89) | chemijournal.com |

| C₁₄H₁₄ClCuFN₂O₂S₄ | 34.07 (34.35) | 2.85 (3.09) | 5.12 (5.72) | chemijournal.com |

| C₁₄H₁₂Cl₂CuF₂N₂O₂S₄ | 31.29 (31.63) | 2.19 (2.42) | 5.02 (5.17) | chemijournal.com |

| C₉H₁₆NS₂Na | Within ±0.3% of calc. | Within ±0.3% of calc. | Within ±0.3% of calc. |

This table showcases representative elemental analysis data for various this compound derivatives and complexes.

Coordination Chemistry Research of Carbamodithioic Acid Ligands

Ligand Behavior and Coordination Modes

Dithiocarbamate (B8719985) ligands are known for their ability to exhibit various coordination modes, which contributes to the structural diversity of their metal complexes. nih.govresearchgate.netmalayajournal.org These ligands are typically prepared from the reaction of a primary or secondary amine with carbon disulfide. nih.govresearchgate.netetdci.org

Mono- and Bidentate Ligand Properties

The dithiocarbamate anion typically acts as a mono-anionic chelating ligand. nih.govresearchgate.net The most common coordination mode is bidentate, where both sulfur atoms bind to the metal center, forming a stable four-membered chelate ring. baselius.ac.inetdci.org This symmetrical chelation is prevalent in many transition metal complexes. nih.govresearchgate.net However, monodentate coordination, where only one sulfur atom is attached to the metal, is also a known binding mode. nih.govresearchgate.netresearchgate.net The electronic structure of the dithiocarbamate ligand, with contributions from resonance forms, makes it an effective ligand for metals. baselius.ac.in

| Property | Description | Primary Coordination Modes |

|---|---|---|

| Charge | Mono-anionic |

|

| Donor Atoms | Sulfur | |

| Chelate Ring Size | 4-membered |

Anisobidentate and Bridging Coordination

Beyond simple monodentate and bidentate chelation, dithiocarbamate ligands can exhibit more complex coordination behaviors. Anisobidentate coordination is observed when the two metal-sulfur bonds are not equivalent in length. baselius.ac.inresearchgate.net This results in an asymmetric interaction with the metal center and has been reported for numerous transition and main group metal complexes. mdpi.com Furthermore, dithiocarbamate ligands can act as bridging ligands, connecting two or more metal centers. researchgate.netrsc.org This bridging can occur in various ways, leading to the formation of polynuclear complexes with diverse structural arrangements. mdpi.comrsc.org

Stabilization of Metal Oxidation States

A significant feature of dithiocarbamate ligands is their ability to stabilize a wide range of metal oxidation states. nih.govresearchgate.netmdpi.combaselius.ac.inetdci.org This is attributed to the existence of different resonance forms, which allows for electronic flexibility. nih.govresearchgate.net The delocalization of the nitrogen lone pair onto the sulfur atoms in the thioureide resonance form contributes to this stabilizing effect. nih.govresearchgate.net Consequently, metal-dithiocarbamate complexes often exhibit rich electrochemistry. nih.govresearchgate.net For example, these ligands can stabilize both high and low oxidation states of transition metals. mdpi.com

Synthesis and Characterization of Metal-Carbamodithioate Complexes

The synthesis of metal-dithiocarbamate complexes is generally straightforward, often involving a simple metathesis reaction between a metal salt and a dithiocarbamate salt. baselius.ac.in These complexes are typically insoluble in water. baselius.ac.in Characterization is commonly performed using a variety of spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectroscopy, as well as X-ray crystallography to determine their precise structures. etdci.orgtandfonline.com

Transition Metal Complexes (e.g., Ni(II), Co(II), Cu(II), Fe(III), Cr(III), Mn(II))

Dithiocarbamate ligands readily form stable complexes with a wide array of transition metals.

Nickel(II) Complexes : Nickel(II) forms four-coordinate complexes with dithiocarbamate ligands derived from amino acids. baselius.ac.in

Cobalt(II) and Cobalt(III) Complexes : Cobalt(II) dithiocarbamate complexes can be synthesized, but they are susceptible to aerial oxidation, leading to the formation of more stable cobalt(III) complexes with a distorted octahedral geometry. tandfonline.comtandfonline.comfigshare.com The synthesis often involves the reaction of a cobalt(II) salt with the dithiocarbamate ligand in a 2:1 ratio. tandfonline.com

Copper(II) Complexes : Copper(II) complexes are commonly synthesized by reacting an aqueous solution of a copper(II) salt with the dithiocarbamate ligand. mdpi.compharmainfo.in These complexes often exhibit a distorted square planar geometry. mdpi.compharmainfo.in

Iron(III) Complexes : Iron(III) dithiocarbamate complexes are typically prepared by the reaction of an iron(III) salt, such as ferric chloride, with a dithiocarbamate salt in an aqueous solution. rsc.orgmdpi.com These complexes are often black-brown solids. rsc.org

Chromium(III) Complexes : Chromium(III) complexes with the general formula Cr(L)3, where L is a monobasic bidentate dithiocarbamate ligand, have been synthesized. researchgate.netresearchgate.net These complexes are non-electrolytic and typically adopt a six-coordinated octahedral structure. researchgate.net

Manganese(II) and Manganese(III) Complexes : The synthesis of manganese dithiocarbamate complexes is sensitive to the reaction atmosphere. In an oxygen-free environment, Mn(II) complexes can be obtained. mdpi.comresearchgate.net However, in the presence of oxygen, these can be oxidized to Mn(III) complexes. mdpi.comresearchgate.net

| Metal Ion | Typical Oxidation State | Common Geometry | Synthesis Note |

|---|---|---|---|

| Ni(II) | +2 | Four-coordinate | Can be synthesized with amino acid-derived ligands. baselius.ac.in |

| Co(II)/Co(III) | +2, +3 | Distorted Octahedral (for Co(III)) | Co(II) complexes are prone to oxidation to Co(III). tandfonline.comtandfonline.com |

| Cu(II) | +2 | Distorted Square Planar | Readily formed from Cu(II) salts and dithiocarbamate ligands. mdpi.compharmainfo.in |

| Fe(III) | +3 | Octahedral | Synthesized from Fe(III) salts. rsc.orgmdpi.com |

| Cr(III) | +3 | Octahedral | Forms Cr(L)3 type complexes. researchgate.netresearchgate.net |

| Mn(II)/Mn(III) | +2, +3 | - | Synthesis of Mn(II) requires oxygen-free conditions. mdpi.comresearchgate.net |

Main Group Metal Complexes (e.g., Sb(III), Bi(III))

Dithiocarbamate ligands also form stable complexes with main group metals like antimony and bismuth.

Antimony(III) Complexes : Antimony(III) dithiocarbamate complexes have been synthesized by reacting antimony(III) halides with dithiocarbamate ligands in various stoichiometric ratios. mdpi.comresearchgate.net These complexes can exhibit different coordination geometries, including distorted trigonal bipyramidal and distorted octahedral. researchgate.net The synthesis is often carried out by reacting an amine with carbon disulfide, followed by the addition of an antimony(III) salt. analis.com.my

Bismuth(III) Complexes : Bismuth(III) dithiocarbamate complexes can be prepared through similar methods, often by reacting bismuth triiodide or bismuth trichloride (B1173362) with the dithiocarbamate ligand. analis.com.myfrancis-press.comaip.org The resulting complexes can have varied structures, including distorted octahedral geometries. francis-press.com

| Metal Ion | Typical Oxidation State | Example of Geometry | Synthesis Note |

|---|---|---|---|

| Sb(III) | +3 | Distorted Trigonal Bipyramidal | Synthesized from Sb(III) halides and dithiocarbamate ligands. mdpi.comresearchgate.net |

| Bi(III) | +3 | Distorted Octahedral | Prepared from Bi(III) salts like BiI3 or BiCl3. analis.com.myfrancis-press.comaip.org |

Organometallic Dithiocarbamate Complexes (e.g., Organotin(IV))

Organometallic dithiocarbamate complexes represent a significant area of research, with organotin(IV) complexes being a prominent example. These compounds are characterized by a direct tin-carbon bond and the coordination of one or more dithiocarbamate ligands to the tin atom. researchgate.netresearchgate.net The coordination number of the tin(IV) atom in these complexes can vary from four to seven, leading to a wide diversity of molecular structures. researchgate.net

The synthesis of organotin(IV) dithiocarbamate complexes is often achieved through an "in situ" insertion method. researchgate.net This typically involves the reaction of an organotin(IV) halide, such as dibutyltin(IV) dichloride or triphenyltin(IV) chloride, with a secondary amine and carbon disulfide. researchgate.nettandfonline.com Another route involves the reaction between an organotin(IV) species and a pre-synthesized dithiocarbamate salt. tandfonline.com

The dithiocarbamate ligand can coordinate to the tin(IV) center in several modes, including monodentate (binding through one sulfur atom), bidentate (chelating through both sulfur atoms), and anisobidentate (binding through both sulfur atoms but with unequal Sn-S bond lengths). researchgate.net This versatility in coordination, combined with the nature of the organic groups on the tin atom, results in various geometries. For instance, single crystal X-ray diffraction studies have revealed distorted octahedral, trigonal bipyramidal, and square pyramidal geometries for different organotin(IV) dithiocarbamate complexes. researchgate.nettandfonline.comaip.org In some cases, intermolecular interactions between the tin atom of one molecule and a sulfur atom of a neighboring molecule can lead to the formation of polymeric structures. tandfonline.com

Table 1: Structural Characteristics of Selected Organotin(IV) Dithiocarbamate Complexes

| Compound | Geometry around Tin Atom | Coordination Number | Coordination Mode of Ligand | Reference |

| [(C4H9)2Sn{S2CN(CH2)6}2] | Distorted Octahedral | 6 | Asymmetric Bidentate | tandfonline.com |

| [(C6H11)3Sn{S2CN(CH2)6}] | Distorted Trigonal Bipyramidal | 5 | Asymmetric Bidentate | tandfonline.com |

| PhSnCl[S2CN(Et)(i-Pr)]2 | Distorted Octahedral | 6 | Chelating | aip.org |

| [(FcCH2)(CH2CH2OH)NCS2SnMe2(Cl)] | Trigonal-Bipyramidal/Square Pyramidal | 5 | Isobidentate | researchgate.net |

Homoleptic and Heteroleptic Complex Formation

The diversity of dithiocarbamate chemistry is further expanded by the formation of both homoleptic and heteroleptic complexes.

Homoleptic complexes are coordination compounds where the central metal ion is coordinated to only one type of ligand. researchgate.net In the context of dithiocarbamate chemistry, a homoleptic complex contains two or more identical dithiocarbamate ligands bonded to the metal center, with a general formula of M(R₂dtc)ₙ. researchgate.netwikipedia.org An example is [Ni(cyfdtc)2], where two N-cyclohexyl-N-furfuryldithiocarbamate ligands are coordinated to a nickel(II) ion. ingentaconnect.com

Heteroleptic complexes , on the other hand, are compounds where the central metal ion is bonded to more than one type of ligand. researchgate.netmdpi.com These are formed when a dithiocarbamate ligand shares the coordination sphere of the metal with other ligands. arabjchem.org These co-ligands can be other dithiocarbamates with different substituents or entirely different types of molecules, such as triphenylphosphine (B44618) (PPh₃) or thiocyanate (B1210189) (NCS⁻). researchgate.netorientjchem.org For example, a heteroleptic nickel(II) complex can be formed with one dithiocarbamate ligand, one thiocyanate ligand, and one triphenylphosphine ligand, resulting in a compound like (Ni[cyfdtc][NCS][PPh3]). ingentaconnect.com The introduction of different ligands allows for the fine-tuning of the electronic and steric properties of the complex. mdpi.com

Table 2: Comparison of Homoleptic and Heteroleptic Dithiocarbamate Complexes

| Complex Type | Definition | Number of Ligand Types | Example | Reference |

| Homoleptic | Metal ion is coordinated to only one type of ligand. | One | [Ni(bztpedtc)2] | ingentaconnect.com |

| Heteroleptic | Metal ion is coordinated to more than one type of ligand. | Two or more | [Ru2(pipeDTC)3(morphDTC)2]Br | mdpi.com |

| Heteroleptic | Metal ion is coordinated to more than one type of ligand. | Two or more | (Ni[cyfdtc][NCS][PPh3]) | ingentaconnect.com |

Geometric and Electronic Structure of Coordination Compounds

The structural and electronic properties of metal dithiocarbamate complexes are intrinsically linked, giving rise to a wide array of coordination geometries and fascinating metal-ligand interactions.

Octahedral, Square Planar, and Tetrahedral Geometries

Dithiocarbamate ligands are versatile and can form stable complexes with transition metals, adopting various coordination geometries depending on the metal ion, its oxidation state, and the steric and electronic nature of the substituents on the dithiocarbamate nitrogen atom. researchgate.netetdci.org

Octahedral Geometry : This six-coordinate geometry is common for many dithiocarbamate complexes. For example, binuclear ruthenium(III) complexes can feature two ruthenium centers, each with an S₆-octahedral geometry completed by bridging and chelating dithiocarbamate ligands. mdpi.com Mono-organotin(IV) complexes with the general formula RSnCl[S₂CNR'R'']₂ have been shown to adopt a distorted octahedral geometry, with the coordination sphere comprising one carbon atom, one chlorine atom, and four sulfur atoms from the two chelating dithiocarbamate ligands. aip.org Adducts of oxovanadium(IV) dithiocarbamates with pyridine (B92270) also result in a six-coordinated distorted octahedral structure. scielo.br

Square Planar Geometry : This four-coordinate geometry is characteristic of d-block metals with a d⁸ electron configuration, such as nickel(II) and palladium(II). orientjchem.orgmdpi.com For instance, binary palladium(II) complexes of the general formula Pd(L)₂ are typically four-coordinate with a square planar geometry. mdpi.com Similarly, many nickel(II) dithiocarbamate complexes, both homoleptic and heteroleptic, adopt a square planar arrangement. researchgate.netnih.gov

Tetrahedral Geometry : Four-coordinate complexes can also adopt a tetrahedral geometry, particularly with metal ions like copper(I) and silver(I). arabjchem.org A series of heteroleptic silver(I) and copper(I) complexes with the general formula [M(PPh₃)₂L] (where L is a dithiocarbamate ligand) displayed a distorted tetrahedral geometry around the metal center, with coordination via two sulfur atoms from the dithiocarbamate and two phosphorus atoms from triphenylphosphine units. arabjchem.org The structure of bis(diallydithiocarbamato)zinc(II) features zinc ions in a distorted trigonal bipyramidal geometry, which is closely related to tetrahedral coordination. acs.org

Table 3: Common Geometries of Metal Dithiocarbamate Complexes

| Metal Ion | Common Geometry(ies) | Example Complex Type | Reference |

| Ni(II) | Square Planar | [Ni(R₂dtc)₂] | researchgate.netorientjchem.org |

| Pd(II) | Square Planar | [Pd(R₂dtc)₂] | mdpi.com |

| Cu(I) | Distorted Tetrahedral | [Cu(PPh₃)₂(R₂dtc)] | arabjchem.org |

| Ag(I) | Distorted Tetrahedral | [Ag(PPh₃)₂(R₂dtc)] | arabjchem.org |

| Zn(II) | Distorted Trigonal Bipyramidal, Tetrahedral | [Zn₂(R₂dtc)₄] | acs.org |

| Ru(III) | Octahedral | [Ru₂(R₂dtc)₅]⁺ | mdpi.commdpi.com |

| Sn(IV) | Distorted Octahedral, Trigonal Bipyramidal | RSnCl(R₂dtc)₂, R₃Sn(R₂dtc) | tandfonline.comaip.org |

| VO(IV) | Square Pyramidal, Octahedral (in adducts) | [VO(R₂dtc)₂], [VO(R₂dtc)₂(py)] | scielo.br |

Electronic Properties of Metal-Ligand Interactions

The dithiocarbamate anion (R₂NCS₂⁻) is a soft, bidentate ligand that typically contributes three electrons in standard counting methods. wikipedia.org Its electronic character is defined by a key resonance structure, the "thioureide" form. This resonance involves the delocalization of the lone pair of electrons from the nitrogen atom across the C-N bond and onto the two sulfur atoms. researchgate.net

This delocalization has two significant consequences:

It imparts partial double-bond character to the C-N bond, which can be observed spectroscopically. wikipedia.org

It increases the electron density on the sulfur atoms, enhancing their basicity and making them excellent electron donors. wikipedia.orgresearchgate.net

This strong electron-donating ability, a result of the mesomeric effect of the –NR₂ group, allows dithiocarbamate ligands to form highly stable chelate rings with metal ions and to stabilize metals in a wide range of oxidation states, including unusually high ones like Fe(IV) and Cu(III). wikipedia.orgresearchgate.netetdci.orgnih.gov The electronic properties of the complex can be fine-tuned by changing the organic substituents (R groups) on the nitrogen atom. researchgate.net

The electronic spectra of these complexes are characterized by absorptions arising from π→π* transitions within the ligand, typically in the ultraviolet region, as well as metal-to-ligand (MLCT) and ligand-to-metal (LMCT) charge-transfer transitions. aip.orgnih.gov These electronic transitions are fundamental to the optical and electrochemical properties of the complexes. publish.csiro.au

Research on Reactivity and Transformations of Metal Complexes

The reactivity of metal dithiocarbamate complexes has been a subject of extensive research, with a particular focus on reactions that modify the coordination sphere of the metal center.

Adduct Formation Studies

Adduct formation is a key reaction pathway for many metal dithiocarbamate complexes. It is defined as the interaction of a metal complex with a Lewis base, which results in an increase in the coordination number of the central metal ion while its oxidation state remains unchanged. nih.govnih.gov The resulting products are termed "adducts." nih.gov

This process is particularly relevant for coordinatively unsaturated complexes. For example, four- or five-coordinate dithiocarbamate complexes can react with Lewis bases to form more stable, higher-coordinate adducts. A classic example is the reaction of square pyramidal oxovanadium(IV) dithiocarbamate complexes, [VO(dtc)₂], with Lewis bases like pyridine. The pyridine molecule occupies the sixth coordination site, forming a stable, six-coordinate octahedral adduct, [VO(dtc)₂(py)]. scielo.br

The tendency of a complex to form an adduct is influenced by several factors, including:

The geometry of the parent dithiocarbamate complex. nih.gov

The ionic size of the central metal ion. nih.gov

The ability of the incoming Lewis base to accept π-electrons. nih.gov

A variety of Lewis bases, including nitrogen and phosphorus donors like pyridine, 2,2′-bipyridine, 1,10-phenanthroline (B135089), and triphenylphosphine, have been used to form adducts. nih.govmdpi.com The formation of these adducts often leads to significant changes in the physical and chemical properties of the parent complex. nih.gov

Table 4: Examples of Adduct Formation in Dithiocarbamate Complexes

| Parent Complex | Lewis Base | Resulting Adduct | Change in Coordination Number | Reference |

| [VO(R₂NCS₂)₂] (Square Pyramidal) | Pyridine (py) | [VO(R₂NCS₂)₂(py)] (Octahedral) | 5 → 6 | scielo.br |

| Divalent Transition Metal Dithiocarbamates | 2,2′-Bipyridine | Intermolecular heteroleptic coordination compounds | Increases | nih.gov |

| [Pb(L)₂] | 1,10-Phenanthroline | [Pb(L)₂(phen)] | Increases | mdpi.com |

Precursor Roles in Material Synthesis

Complexes of carbamodithioic acid, commonly known as metal dithiocarbamates, are exceptionally versatile as single-source precursors (SSPs) for the synthesis of advanced materials, particularly metal sulfide (B99878) nanostructures. researchgate.netmdpi.comcncb.ac.cn The SSP approach is an attractive synthetic strategy because these well-defined molecular species contain pre-formed metal-sulfur bonds, allowing for careful stoichiometric control of the final material. cncb.ac.cnresearchgate.net The thermal decomposition of a metal dithiocarbamate complex can lead to the clean formation of metal sulfide materials with minimal impurities, as the organic ligands are lost through facile elimination. researchgate.netcncb.ac.cn The utility of these precursors stems from their straightforward synthesis from readily available amines, stability, and the ability to tune decomposition properties by modifying the organic (R) groups on the nitrogen atom. nih.govacs.org This allows for the engineering of the phase, morphology, and size of the resulting nanocrystalline materials. cncb.ac.cnacs.org

The decomposition process can be carried out using various techniques, including solvothermal methods, thermolysis, and spin coating followed by annealing. mdpi.comnih.gov The solvothermal method involves heating the precursor in a high-boiling point solvent, such as oleylamine (B85491), which can also act as a surfactant to control nanoparticle growth. mdpi.com Research has shown that the solvent is not always an innocent bystander; for instance, in oleylamine, amide exchange can occur with the dithiocarbamate backbone, forming an intermediate that influences the decomposition pathway. researchgate.netnih.govrsc.org

Synthesis of Binary Metal Sulfides

A wide range of binary metal sulfide nanoparticles (MS) have been synthesized from the decomposition of their corresponding metal bis(dithiocarbamate) complexes, [M(S₂CNR₂)₂]. For example, thermogravimetric analysis of N-methyl-N-phenyldithiocarbamate complexes of zinc(II), cadmium(II), and mercury(II) shows a single weight loss step, yielding the respective metal sulfides (ZnS, CdS, HgS), indicating their suitability as SSPs. nih.gov

Lead Sulfide (PbS): The solvothermal decomposition of lead(II) bis(N-alkyl-N-phenyl dithiocarbamate) adducts in oleylamine at 170 °C produces PbS nanoparticles. mdpi.com The morphology of the resulting nanoparticles can be influenced by temperature; thermolysis of some dialkyldithiocarbamato lead(II) complexes at 60 °C and 80 °C yielded nearly spherical and cubic PbS nanoparticles, respectively. mdpi.com Similarly, lead ethyl dithiocarbamate has been used to deposit face-centered cubic PbS thin films via spin coating and subsequent annealing at temperatures between 250 °C and 400 °C. nih.gov

Zinc Sulfide (ZnS): Zinc dithiocarbamate complexes, such as [Zn(S₂CNⁱBu₂)₂], are widely used for the controlled synthesis of ZnS nanomaterials. rsc.org Decomposition in oleylamine can produce high-aspect-ratio wurtzite nanowires. rsc.org X-ray absorption spectroscopy studies revealed that in oleylamine, a five-coordinate species, [Zn(S₂CNMe₂)₂(RNH₂)], forms and is stable up to about 70 °C, after which decomposition to ZnS begins around 90 °C. rsc.org

Nickel Sulfide (NiS): The decomposition of homoleptic nickel(II) dithiocarbamate complexes under an inert nitrogen atmosphere typically produces hexagonal α-NiS. nasa.gov However, the phase of the resulting nickel sulfide can be controlled by the decomposition atmosphere. Thermolysis under a reducing forming gas can yield millerite (β-NiS), godlevskite (Ni₉S₈), or heazlewoodite (Ni₃S₂) depending on the temperature. nasa.gov

Synthesis of Ternary Metal Sulfides

The SSP approach has been extended to the synthesis of more complex ternary and even quaternary metal sulfides. cncb.ac.cnacs.org This is typically achieved by the co-decomposition of a mixture of simple metal dithiocarbamate complexes. nih.gov This method has proven successful for various combinations, although it is not universally applicable, as some mixtures yield only binary sulfides if the precursors have significantly different decomposition temperatures. nih.govbiochemjournal.com

Iron-Nickel Sulfides: The co-decomposition of mixtures of [Fe(S₂CNⁱBu₂)₃] and [Ni(S₂CNⁱBu₂)₂] in oleylamine allows for the synthesis of different iron-nickel sulfide phases. nih.govrsc.org Decomposition at lower temperatures (ca. 210–230 °C) affords the metastable violarite phase (FeNi₂S₄), while at higher temperatures (280 °C), the thermodynamically stable pentlandite (B1173512) phase ((Fe,Ni)₉S₈) is formed. rsc.orgrsc.org

Iron-Copper Sulfides (e.g., CuFeS₂): Nanoparticles of chalcopyrite (CuFeS₂) have been prepared using a hot-injection method, where a mixture of [Cu(S₂CNEt₂)₂] and [Fe(S₂CNEt₂)₃] is injected into a hot solution containing sulfur. nih.gov

Iron-Zinc and Iron-Cadmium Sulfides: Ferrocene-functionalized dithiocarbamate complexes of zinc(II) and cadmium(II) have been used as single-source precursors for ternary metal sulfides. The decomposition of these complexes yielded materials such as Fe₅Zn₂S₉, Fe₃ZnS₅, and Fe₅CdS₈. biochemjournal.com

The following table summarizes selected research findings on the synthesis of materials from this compound-based precursors.

| Precursor Complex(es) | Synthesis Method | Resulting Material | Reference |

|---|---|---|---|

| Lead(II) bis(N-alkyl-N-phenyl dithiocarbamate) | Solvothermal decomposition in oleylamine at 170 °C | PbS nanoparticles | mdpi.com |

| [Zn(S₂CNⁱBu₂)₂] | Decomposition in oleylamine | ZnS nanowires (wurtzite) | rsc.org |

| [(C₆H₅)(CH₃)NCS₂]₂Hg₂ | Thermal degradation | HgS | nih.gov |

| [Fe(S₂CNⁱBu₂)₃] / [Ni(S₂CNⁱBu₂)₂] | Co-decomposition in oleylamine at ~230 °C | FeNi₂S₄ (violarite) nanoparticles | rsc.org |

| [Fe(S₂CNⁱBu₂)₃] / [Ni(S₂CNⁱBu₂)₂] | Co-decomposition in oleylamine at 280 °C | (Fe,Ni)₉S₈ (pentlandite) | rsc.org |

| N-ferrocenylmethyl-N-pyridin-4-ylmethyl dithiocarbamate of Zn(II) | Thermal decomposition | Fe₅Zn₂S₉ and Fe₃ZnS₅ | biochemjournal.com |

| N-ferrocenylmethyl-N-pyridin-4-ylmethyl dithiocarbamate of Cd(II) | Thermal decomposition | Fe₅CdS₈ | biochemjournal.com |

| Lead ethyl dithiocarbamate | Spin coating and annealing (250-400 °C) | PbS thin films | nih.gov |

| Ni(S₂CN(R)R')₂ | Thermolysis under N₂ | α-NiS | nasa.gov |

| Ni(S₂CN(R)R')₂ | Thermolysis under forming gas (325-350 °C) | Ni₉S₈ (godlevskite) | nasa.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic and geometric features of carbamodithioic acid. These computational approaches model the molecule at the atomic level, providing a detailed picture of its behavior.

Density Functional Theory (DFT) has become a primary tool for investigating this compound and its derivatives due to its balance of accuracy and computational cost. acs.orgacs.org DFT calculations are widely used to predict molecular geometries, vibrational frequencies, and electronic properties. acs.org For instance, DFT has been employed to study the formation of this compound as an intermediate in reactions involving isothiocyanic acid and hydrogen sulfide (B99878). worldscientific.com

Studies on related dithiocarbamate (B8719985) compounds utilize DFT to understand bonding characteristics. For example, in cadmium carbamodithioate, DFT calculations have indicated a covalent bonding character of approximately 30% between the cadmium and the dithiocarbamate ligand. Furthermore, DFT methods are instrumental in rationalizing experimental findings, such as reaction mechanisms and regioselectivity, for reactions involving this compound derivatives. mdpi.comntu.edu.sg The B3LYP functional, often paired with a def2-TZVP basis set, is a common choice for these types of calculations. mdpi.comntu.edu.sgresearchgate.net

Table 1: Selected DFT Functionals and Basis Sets Used in Studies of this compound and Related Compounds

| Functional | Basis Set | Application | Reference |

| UB3LYP | 6-311++G(3df,3pd) | Spectroscopic data computation | acs.org |

| B3LYP-D4 | def2-TZVP | Rationalization of experimental findings | mdpi.comntu.edu.sgresearchgate.net |

| M06 | DZP++ | Adiabatic electron affinity calculations | worldscientific.com |

| Various | Various | Investigation of formation pathways | worldscientific.com |

This table is interactive. Click on the headers to sort.

Alongside DFT, ab initio and semi-empirical methods offer alternative levels of theory for studying this compound. Ab initio calculations, which are based on first principles without empirical parameters, provide highly accurate results, though they are computationally more demanding. acs.org These methods have been used to study the formation and decomposition of this compound. researchgate.net